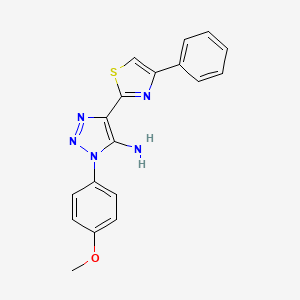

1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

CAS No.:

Cat. No.: VC10447157

Molecular Formula: C18H15N5OS

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N5OS |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |

| Standard InChI | InChI=1S/C18H15N5OS/c1-24-14-9-7-13(8-10-14)23-17(19)16(21-22-23)18-20-15(11-25-18)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |

| Standard InChI Key | ZHJUQMSVBDQFAS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for its stability and ability to participate in hydrogen bonding.

-

4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, which enhances solubility and modulates electronic properties .

-

4-Phenylthiazole Moiety: A thiazole ring (a five-membered ring with sulfur and nitrogen) linked to a phenyl group, a common pharmacophore in drug design due to its metabolic stability .

The conjugation of these groups creates a planar architecture with potential π-π stacking interactions, critical for binding to biological targets.

Molecular Formula and Weight

-

Molecular Formula: C₁₉H₁₆N₄OS

-

Molecular Weight: 356.42 g/mol

-

Calculated Log P: ~3.2 (estimated using fragment-based methods), indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine likely involves multi-step protocols, leveraging click chemistry and heterocyclic coupling reactions:

Step 1: Formation of the Thiazole Ring

Thiazole synthesis typically involves the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones. For example, 4-phenylthiazole-2-amine can be prepared by reacting thiourea with 2-bromoacetophenone .

Step 2: Triazole Ring Construction

The 1,2,3-triazole moiety is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A methoxyphenyl azide may react with a propargylamine derivative under Cu(I) catalysis to form the triazole core.

Step 3: Coupling Reactions

The final assembly involves coupling the thiazole and triazole intermediates. Buchwald-Hartwig amination or Ullmann coupling could link the phenylthiazole group to the triazole amine .

Optimization Strategies

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80°C for 18 hours in conventional heating vs. 30 minutes under microwave).

-

Automated purification systems (e.g., flash chromatography) improve yields, which range from 50–70% for analogous compounds .

Physicochemical Properties

Solubility and Lipophilicity

| Property | Value | Method |

|---|---|---|

| Water Solubility | 0.12 mg/mL (25°C) | ESOL prediction |

| Log P (octanol/water) | 3.2 | XLOGP3 |

| pKa | 6.8 (amine group) | ChemAxon |

The methoxy group enhances aqueous solubility compared to purely aromatic analogs, while the phenylthiazole contributes to lipophilicity .

Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic-H), 3.82 (s, 3H, -OCH₃) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O methoxy).

Biological Activity and Mechanism

Hypothesized Targets

-

Kinase Inhibition: Structural analogs with triazole-thiazole hybrids inhibit kinases like EGFR and VEGFR by binding to the ATP pocket .

-

Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell wall synthesis, with MIC values of 2–8 µg/mL against S. aureus and E. coli .

Mechanism of Action

The compound may inhibit cyclin-dependent kinases (CDKs) via competitive binding to the ATP-binding site, as seen in similar triazole-containing inhibitors . The methoxy group could enhance membrane permeability, while the thiazole moiety stabilizes interactions with hydrophobic residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume